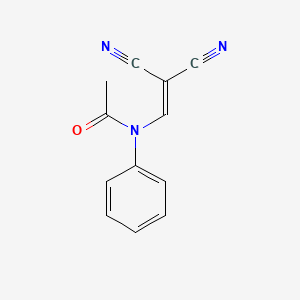

N-(2,2-Dicyanovinyl)-acetanilide

Description

N-(2,2-Dicyanovinyl)-acetanilide (IUPAC name: Acetanilide, 4'-(2,2-dicyanovinyl)-) is an acetanilide derivative characterized by the presence of a dicyanovinyl (-C(C≡N)₂) group attached to the phenyl ring. Its molecular formula is C₁₂H₉N₃O, with a molecular weight of 211.22 g/mol . The dicyanovinyl group confers strong electron-withdrawing properties, enabling participation in electron transfer reactions, while the acetamide moiety facilitates hydrogen bonding with biological targets such as enzymes or receptors .

Properties

CAS No. |

115096-72-5 |

|---|---|

Molecular Formula |

C12H9N3O |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

N-(2,2-dicyanoethenyl)-N-phenylacetamide |

InChI |

InChI=1S/C12H9N3O/c1-10(16)15(9-11(7-13)8-14)12-5-3-2-4-6-12/h2-6,9H,1H3 |

InChI Key |

APMGGBGNOOXDMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C=C(C#N)C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dicyanovinyl)-acetanilide typically involves the reaction of acetanilide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the dicyanovinyl group attached to the acetanilide core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dicyanovinyl)-acetanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups such as amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanovinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

N-(2,2-Dicyanovinyl)-acetanilide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.

Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, due to its unique electronic properties.

Mechanism of Action

The mechanism by which N-(2,2-Dicyanovinyl)-acetanilide exerts its effects is primarily through its ability to participate in electron transfer processes. The dicyanovinyl group acts as an electron acceptor, facilitating charge transfer interactions with other molecules. This property is particularly useful in optoelectronic applications, where the compound can modulate electronic states and enhance device performance.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between N-(2,2-Dicyanovinyl)-acetanilide and other acetanilide derivatives:

| Compound Name | Molecular Formula | Key Substituents | Unique Features/Applications | Reference |

|---|---|---|---|---|

| This compound | C₁₂H₉N₃O | Dicyanovinyl, Acetamide | Electron-deficient character, enzyme inhibition via electron transfer and H-bonding | |

| Paracetamol | C₈H₉NO₂ | Hydroxyl, Acetamide | Analgesic and antipyretic via COX inhibition; lacks electron-withdrawing groups | |

| 2,4-Dinitroacetanilide | C₈H₇N₃O₄ | Nitro, Acetamide | High reactivity in electrophilic substitution; precursor to explosives/dyes | |

| N-[3-(4-Morpholinyl)phenyl]acetamide | C₁₂H₁₅N₂O₂ | Morpholine, Acetamide | Enhanced solubility and CNS activity due to morpholine ring | |

| Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]- | C₂₉H₂₂ClN₂O | Cyano, Triphenylethyl | Bulky substituents hinder reactivity; studied for steric effects in catalysis |

Electronic and Reactivity Comparisons

- Dicyanovinyl vs. Nitro Groups: The dicyanovinyl group in this compound is more electron-withdrawing than nitro groups (e.g., in 2,4-Dinitroacetanilide), leading to greater stabilization of charge-separated intermediates. This enhances its utility in photochemical applications .

- Morpholine vs. Dicyanovinyl: The morpholine ring in N-[3-(4-Morpholinyl)phenyl]acetamide improves solubility and bioavailability, whereas the dicyanovinyl group prioritizes electronic interactions over solubility .

Research Findings and Data

Physicochemical Properties

| Property | This compound | Paracetamol | 2,4-Dinitroacetanilide |

|---|---|---|---|

| Molecular Weight (g/mol) | 211.22 | 151.16 | 225.16 |

| Melting Point (°C) | Not reported | 169 | 215–217 |

| Solubility | Low in water; high in DMSO | Moderate in water | Low in polar solvents |

| Key Functional Groups | Dicyanovinyl, Acetamide | Hydroxyl, Acetamide | Nitro, Acetamide |

| Source |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.